6-(4-Methylphenyl)pyrimidin-4-ol
Overview
Description
6-(4-Methylphenyl)pyrimidin-4-ol is a chemical compound with the molecular formula C11H10N2O . It is a solid substance and is used for research purposes .
Chemical Reactions Analysis
While specific chemical reactions involving 6-(4-Methylphenyl)pyrimidin-4-ol are not mentioned in the search results, pyrimidine derivatives are known to be involved in a variety of chemical reactions .Physical And Chemical Properties Analysis
6-(4-Methylphenyl)pyrimidin-4-ol is a solid substance . Its boiling point and other physical and chemical properties are not specified in the search results.Scientific Research Applications
Anti-Inflammatory and Analgesic Properties : A study by Muralidharan, S. James Raja, and Asha Deepti (2019) focused on the design and synthesis of derivatives of 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol, closely related to 6-(4-Methylphenyl)pyrimidin-4-ol. These compounds demonstrated significant anti-inflammatory and analgesic activities, suggesting their potential application in the treatment of inflammatory conditions and pain management.
Supramolecular Chemistry and Dimerization : Research by F. H. Beijer et al. (1998) revealed that ureidopyrimidones, which include 6-(4-Methylphenyl)pyrimidin-4-ol derivatives, can form strong dimers through quadruple hydrogen bonding. This property is crucial in supramolecular chemistry, where it can be utilized in the design of complex molecular structures and systems.
Optoelectronic and Nonlinear Optical Applications : A study conducted by A. Hussain et al. (2020) on phenyl pyrimidine derivatives, closely related to 6-(4-Methylphenyl)pyrimidin-4-ol, showed that these compounds have promising applications in the field of nonlinear optics (NLO). Their properties are particularly beneficial for optoelectronic and high-tech applications.
Cerebral Protective Agents : A study by A. Kuno et al. (1993) investigated derivatives of 4-(3-nitrophenyl)pyrimidine, similar in structure to 6-(4-Methylphenyl)pyrimidin-4-ol, for their anti-anoxic (AA) activity. This suggests potential applications of 6-(4-Methylphenyl)pyrimidin-4-ol derivatives in developing treatments for conditions related to cerebral anoxia.
Aldose Reductase Inhibition and Antioxidant Activity : Research on pyrido[1,2-a]pyrimidin-4-one derivatives, which are structurally related to 6-(4-Methylphenyl)pyrimidin-4-ol, by C. La Motta et al. (2007) indicated that these compounds are potent aldose reductase inhibitors and display significant antioxidant properties. This implies potential applications in managing diabetes-related complications and oxidative stress.
Safety And Hazards
While specific safety and hazard information for 6-(4-Methylphenyl)pyrimidin-4-ol is not available, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
properties
IUPAC Name |
4-(4-methylphenyl)-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)10-6-11(14)13-7-12-10/h2-7H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJVMMVKXPOWRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methylphenyl)pyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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